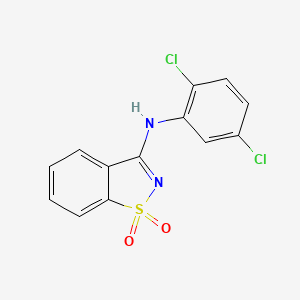
N-(5-chloro-2-pyridinyl)-2-(4-cyclohexylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(4-cyclohexylphenoxy)acetamide, commonly known as CP 945,598, is a synthetic compound that belongs to the class of cyclooxygenase-2 (COX-2) inhibitors. COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. CP 945,598 is a promising drug candidate for the treatment of various inflammatory diseases, including arthritis, cancer, and Alzheimer's disease.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has delved into the synthesis and evaluation of pyridine derivatives for their antiproliferative activities, showcasing the compound's potential in cancer research. Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole hybrids, demonstrating promising anticancer activity against various cell lines, offering insights into the molecule's utility in developing novel anticancer agents (Alaa M. Alqahtani, A. Bayazeed, 2020).
Antimicrobial Applications
Novel syntheses of imines and thiazolidinones derived from chloro-methylphenoxyacetamide have been explored for their antimicrobial properties. Fuloria et al. (2009) investigated the antibacterial and antifungal activities of these compounds, highlighting the potential application of N-(5-chloro-2-pyridinyl)-2-(4-cyclohexylphenoxy)acetamide derivatives in combating microbial infections (N. Fuloria, Vijender Singh, M. Yar, Mohammed Ali, 2009).
Environmental Impact and Degradation
The atmospheric oxidation of chlorinated aromatic compounds, including those similar to this compound, has been studied to understand their environmental fate. Murschell and Farmer (2018) examined the OH oxidation of chlorinated phenoxy acids, revealing potential pathways for environmental degradation and the formation of less toxic products, providing a basis for assessing the environmental impact of such compounds (T. Murschell, D. Farmer, 2018).
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-8-11-18(21-12-16)22-19(23)13-24-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLTUVXXRINURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)

![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)
![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)
![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)
![N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)

![ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5546524.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5546530.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline](/img/structure/B5546532.png)
![8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546540.png)
![N-(cis-4-aminocyclohexyl)-6-(4-fluorophenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5546555.png)
![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)